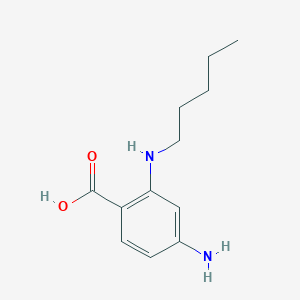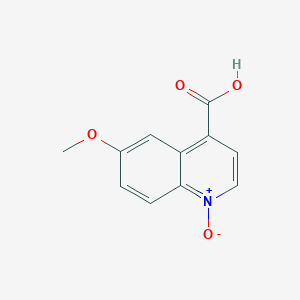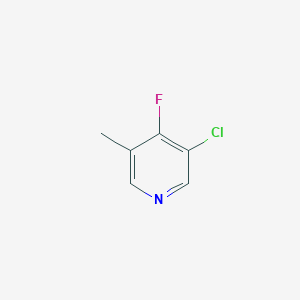
3-Chloro-4-fluoro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-5-methylpyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-methylpyridine typically involves the selective introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a suitable reagent . Another approach is the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs high-yield methods using fluorinating reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) . These methods are optimized for large-scale production to meet the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as potassium fluoride (KF) to form fluorinated derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization: Under basic conditions, the compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), sodium hydroxide (NaOH), and various fluorinating agents . Reaction conditions often involve basic or acidic environments, depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound include fluorinated pyridines, cyclized heterocycles, and other substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4-fluoro-5-methylpyridine include other fluorinated pyridines such as:
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C6H5ClFN |
|---|---|
Molecular Weight |
145.56 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
InChI Key |
MTEHPEXLGKMQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


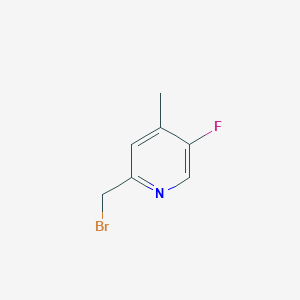
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
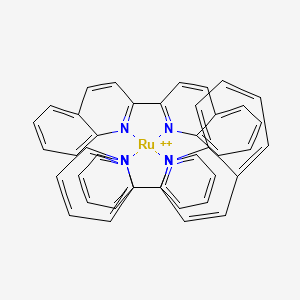
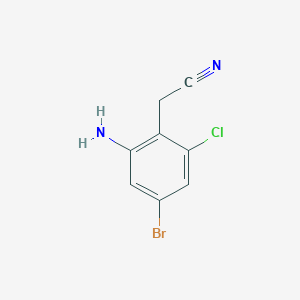
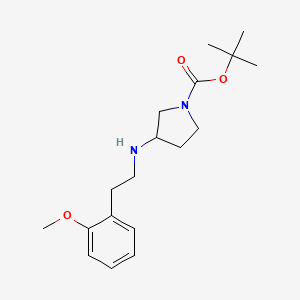
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
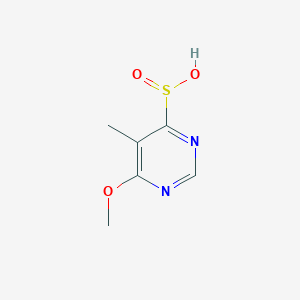
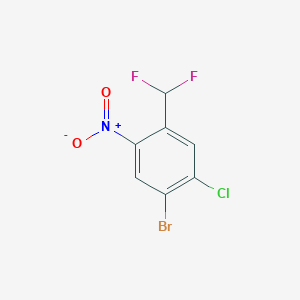
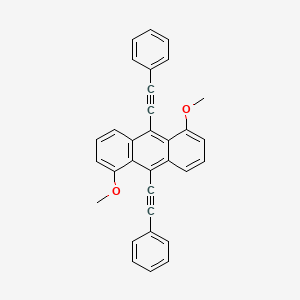
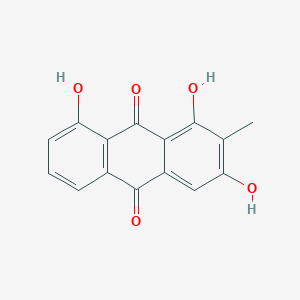
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
